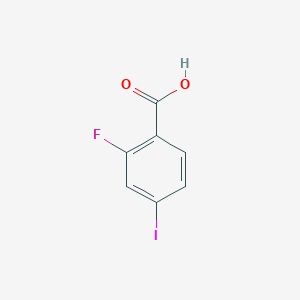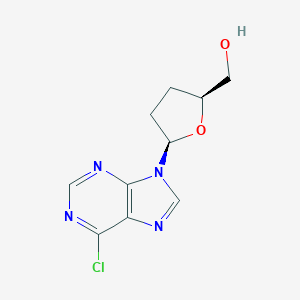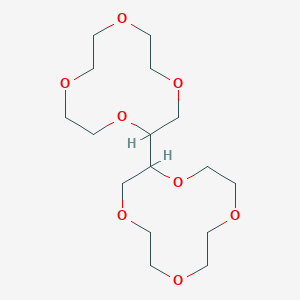
2,2'-Bi-1,4,7,10-tetraoxacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Bi-1,4,7,10-tetraoxacyclododecane, also known as crown ether, is a cyclic polyether that contains several oxygen atoms in its structure. Crown ethers are widely used in various fields, including chemistry, biology, and material science.
Mécanisme D'action
The mechanism of action of 2,2'-Bi-1,4,7,10-tetraoxacyclododecane involves the formation of a complex with metal ions. The oxygen atoms in the 2,2'-Bi-1,4,7,10-tetraoxacyclododecane ether structure can coordinate with the metal ions and form stable complexes. The stability of the complexes depends on the size and charge of the metal ions.
Biochemical and Physiological Effects:
2,2'-Bi-1,4,7,10-tetraoxacyclododecane has been shown to have low toxicity and low biological activity. It does not interact significantly with biological molecules, such as proteins and nucleic acids. However, its metal complexes may have biological effects, depending on the metal ion and the biological system.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-Bi-1,4,7,10-tetraoxacyclododecane has several advantages for lab experiments. It is easy to synthesize and purify, and it can selectively bind to certain metal ions. Its complexes have been used in various applications, including ion sensing, separation, and catalysis. However, its limitations include its low solubility in water and its limited selectivity for certain metal ions.
Orientations Futures
There are several future directions for the research on 2,2'-Bi-1,4,7,10-tetraoxacyclododecane. One direction is to explore its potential applications in medicine, such as drug delivery and imaging. Another direction is to develop new synthesis methods and modify its structure to enhance its properties. Additionally, the development of new metal complexes of 2,2'-Bi-1,4,7,10-tetraoxacyclododecane may lead to new applications in various fields, including biology and material science.
In conclusion, 2,2'-Bi-1,4,7,10-tetraoxacyclododecane is a cyclic polyether that has been widely used in scientific research as a complexing agent for metal ions. Its complexes have been used in various applications, including ion sensing, separation, and catalysis. Its low toxicity and low biological activity make it an attractive candidate for various applications. However, its limitations include its low solubility in water and its limited selectivity for certain metal ions. Future research on 2,2'-Bi-1,4,7,10-tetraoxacyclododecane may lead to new applications in various fields, including medicine, biology, and material science.
Méthodes De Synthèse
2,2'-Bi-1,4,7,10-tetraoxacyclododecane can be synthesized by reacting 1,12-dibromododecane with sodium ethoxide in the presence of 18-2,2'-Bi-1,4,7,10-tetraoxacyclododecane-6. The resulting product can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
2,2'-Bi-1,4,7,10-tetraoxacyclododecane has been widely used in scientific research as a complexing agent for metal ions. It can selectively bind to certain metal ions, such as potassium, sodium, and calcium, and form stable complexes. These complexes have been used in various applications, including ion sensing, separation, and catalysis.
Propriétés
Numéro CAS |
114094-11-0 |
|---|---|
Nom du produit |
2,2'-Bi-1,4,7,10-tetraoxacyclododecane |
Formule moléculaire |
C16H30O8 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-(1,4,7,10-tetraoxacyclododec-2-yl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C16H30O8/c1-3-19-9-11-23-15(13-21-7-5-17-1)16-14-22-8-6-18-2-4-20-10-12-24-16/h15-16H,1-14H2 |
Clé InChI |
XXMYPBQOLZQRNX-UHFFFAOYSA-N |
SMILES |
C1COCCOC(COCCO1)C2COCCOCCOCCO2 |
SMILES canonique |
C1COCCOC(COCCO1)C2COCCOCCOCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



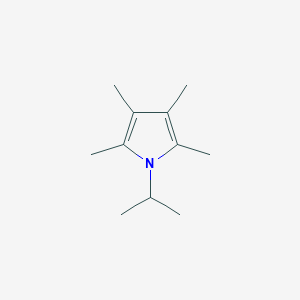
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)

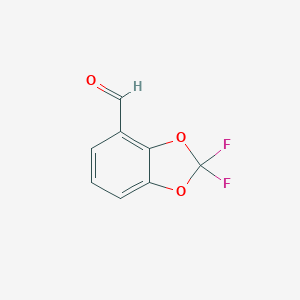
![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
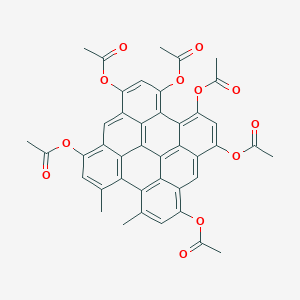
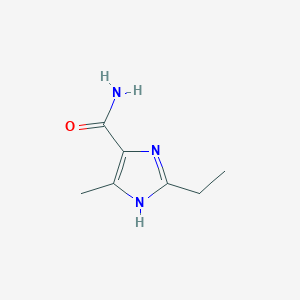
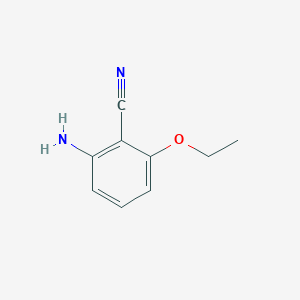
![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
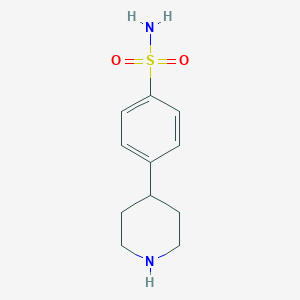
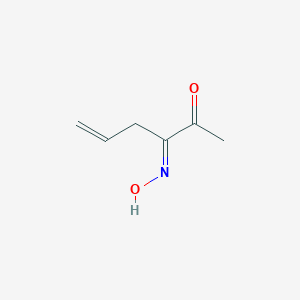
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)
